1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one
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Overview
Description
1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one is a compound that belongs to the class of imidazolidin-2-ones. These compounds are known for their diverse applications in pharmaceuticals, natural products, and as intermediates in organic synthesis . The structure of this compound includes an imidazolidinone ring substituted with an acetyl group and an amino-methylphenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one can be achieved through several routes:
Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbonyl compounds under specific conditions to form the imidazolidinone ring.
Diamination of Olefins: Olefins can be converted into imidazolidinones through diamination reactions, which involve the addition of nitrogen groups to the double bond.
Intramolecular Hydroamination of Linear Urea Derivatives: This method involves the cyclization of linear urea derivatives to form the imidazolidinone ring.
Aziridine Ring Expansion: Aziridines can be expanded to form imidazolidinones through ring-opening reactions.
Industrial production methods often involve the use of catalysts to enhance the efficiency and yield of these reactions. For example, γ-Al2O3 and ceria-based materials have been reported as effective catalysts for the formation of imidazolidinones .
Chemical Reactions Analysis
1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate biological processes through its interactions with proteins and nucleic acids .
Comparison with Similar Compounds
1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one can be compared with other imidazolidin-2-one derivatives, such as:
1-Acetyl-3-(4-amino-2-methylphenyl)imidazolidin-2-one: This compound has a similar structure but with a different position of the amino group on the phenyl ring.
1-Acetyl-3-(3-amino-4-methylphenyl)imidazolidin-2-one: This compound has a methyl group in a different position on the phenyl ring.
1-Acetyl-3-(3-amino-2-ethylphenyl)imidazolidin-2-one: This compound has an ethyl group instead of a methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
1-acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-10(13)4-3-5-11(8)15-7-6-14(9(2)16)12(15)17/h3-5H,6-7,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCGAKYBARZGED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2CCN(C2=O)C(=O)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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